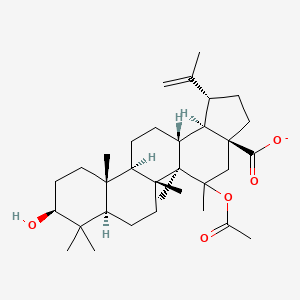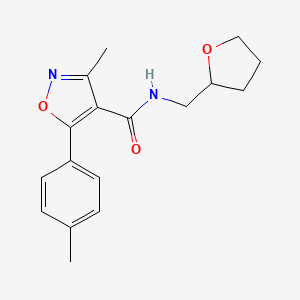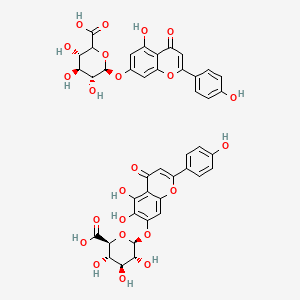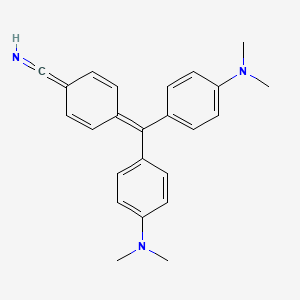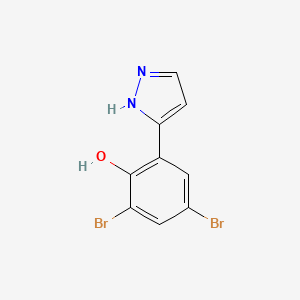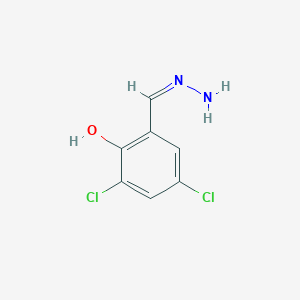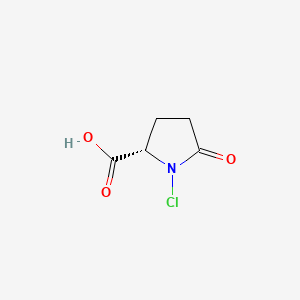
1-Chloro-5-oxo-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound, with the molecular formula C5H6ClNO3, is characterized by the presence of a chlorine atom and a keto group on the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-oxo-L-proline can be synthesized through various methods. One common approach involves the chlorination of 5-oxo-L-proline. This reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-oxo-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Various substituted proline derivatives.
Reduction: 1-Chloro-5-hydroxy-L-proline.
Oxidation: this compound carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-oxo-L-proline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-chloro-5-oxo-L-proline involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-oxo-L-proline can be compared with other similar compounds, such as:
5-Oxo-L-proline: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromo-5-oxo-L-proline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
1-Chloro-5-hydroxy-L-proline: A reduced form of this compound with a hydroxyl group instead of a keto group.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the keto group, which allows for a wide range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
59384-02-0 |
|---|---|
Molekularformel |
C5H6ClNO3 |
Molekulargewicht |
163.56 g/mol |
IUPAC-Name |
(2S)-1-chloro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6ClNO3/c6-7-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI-Schlüssel |
VIXYGCPHYDRYKT-VKHMYHEASA-N |
Isomerische SMILES |
C1CC(=O)N([C@@H]1C(=O)O)Cl |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)

![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)

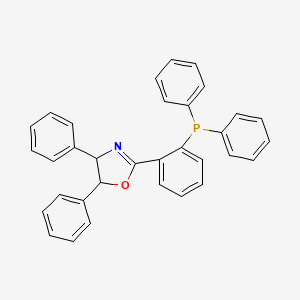
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
